molecular formula C20H15FN4O2S B2939721 (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile CAS No. 477298-49-0

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile

Cat. No.: B2939721
CAS No.: 477298-49-0
M. Wt: 394.42
InChI Key: GSFYADSMWSQEQT-XNTDXEJSSA-N
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Description

The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a thiazole-based acrylonitrile derivative with a complex substitution pattern. Its structure comprises:

  • Thiazole core: Substituted at position 4 with a 3,4-dimethylphenyl group, introducing steric bulk and hydrophobic interactions.
  • Acrylonitrile backbone: The (2E)-configuration ensures a planar geometry, facilitating π-π stacking and electronic conjugation.

This structural framework suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the bioactivity of analogous thiazole-acrylonitrile hybrids .

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12-3-4-14(7-13(12)2)18-11-28-20(24-18)15(9-22)10-23-16-5-6-17(21)19(8-16)25(26)27/h3-8,10-11,23H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFYADSMWSQEQT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-(3,4-dimethylphenyl)thiazole with various electrophiles under controlled conditions. For instance, one method includes refluxing the thiazole derivative with phosphorus oxychloride to yield the desired product with a high degree of purity and yield . The molecular formula for this compound is C24H19N3O2SC_{24}H_{19}N_{3}O_{2}S with a molecular weight of approximately 413.5 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds structurally similar to our target compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In particular, derivatives with specific substitutions on the thiazole ring demonstrated enhanced efficacy against resistant strains .

A comparative analysis of various thiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly influenced antibacterial potency. For example, compounds with electron-donating groups exhibited improved activity against resistant bacterial strains compared to their non-substituted counterparts .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, studies involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines indicated that certain structural modifications could lead to enhanced cytotoxic effects. For instance, compounds featuring a 4-fluoro substitution on the phenyl ring were noted for their ability to induce apoptosis in cancer cells at lower concentrations than traditional chemotherapeutics .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is closely related to their chemical structure. Key findings from SAR studies indicate:

  • Substituent Effects : The presence of electron-donating groups (e.g., -CH₃) on the phenyl ring enhances antimicrobial and anticancer activities.
  • Thiazole Ring Modifications : Variations in the thiazole moiety can significantly affect biological outcomes; for instance, introducing halogen substituents has been linked to increased potency against specific pathogens .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA strains, demonstrating their potential as novel antimicrobial agents .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on A549 cells showed that specific modifications led to IC50 values below 10 µM for certain derivatives, indicating strong potential for further development as anticancer agents .

Chemical Reactions Analysis

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group, enabling electrophilic substitution and reduction reactions.

Reaction Type Conditions Product Source Analogy
Reduction H₂/Pd-C, ethanol, 25°CConversion to amine: -(NH₂)Similar nitro reductions in
Electrophilic Substitution HNO₃/H₂SO₄, 0°CLimited due to deactivation by -NO₂; possible meta-substitution on arylNitrophenyl reactivity in

Key Findings :

  • Reduction of the nitro group to an amine is feasible under catalytic hydrogenation, forming a primary aniline derivative.

  • Electrophilic substitution on the nitrophenyl ring is sterically and electronically hindered due to the -NO₂ and -F groups .

Thiazole Ring Reactivity

The thiazole ring’s electron-rich sulfur and nitrogen atoms facilitate coordination chemistry and electrophilic attacks.

Reaction Type Conditions Product Source Analogy
Metal Coordination Ru(II) or Pd catalystsFormation of Ru-thiazole complexes (e.g., [(h⁶-C₆H₆)Ru(thiazole)Cl]⁺)Ru-thiazole complexes in
Halogenation Br₂, FeBr₃, CH₂Cl₂Bromination at the 5-position of the thiazoleThiazole halogenation in

Key Findings :

  • The thiazole’s 2-position is sterically blocked by the dimethylphenyl group, directing electrophiles to the 5-position .

  • Ru(II) complexes of thiazoles exhibit catalytic activity in cross-coupling reactions, as seen in analogous systems .

α,β-Unsaturated Nitrile Reactivity

The conjugated enenitrile system allows for Michael additions and cycloadditions.

Reaction Type Conditions Product Source Analogy
Michael Addition NaSH, EtOH, refluxAddition of -SH to β-position, forming a thiol-substituted nitrileEnenitrile reactivity in
Diels-Alder Maleic anhydride, 100°CCycloadduct formation with electron-deficient dienophilesSimilar systems in

Key Findings :

  • The E-configuration of the double bond directs nucleophilic attack to the β-carbon .

  • Diels-Alder reactivity is limited unless forced by high temperatures or Lewis acid catalysis .

Enamine Linkage Reactivity

The enamine bridge (-NH-C=C-CN) participates in hydrolysis and tautomerization.

Reaction Type Conditions Product Source Analogy
Acid Hydrolysis HCl (conc.), H₂O, refluxCleavage to thiazole aldehyde and nitrophenyl amineEnamine hydrolysis in
Tautomerization Base (NaOH), ethanolKeto-enol tautomerism (minor due to nitrile stabilization)Tautomer studies in

Key Findings :

  • Hydrolysis under acidic conditions breaks the enamine bond, yielding fragments.

  • Tautomerization is suppressed by the electron-withdrawing nitrile group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with five analogs, highlighting substituent effects on physicochemical properties, bioactivity, and synthetic strategies.

Table 1: Structural and Functional Comparison

Compound Name Thiazole Substituent Anilino Substituent Key Features Molecular Weight (g/mol) References
Target Compound 4-(3,4-Dimethylphenyl) 4-Fluoro-3-nitrophenyl High hydrophobicity (dimethylphenyl), strong electron withdrawal (NO₂, F) 392.4 (estimated)
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile () 4-Phenyl 2-Fluoro-5-nitrophenyl Reduced steric hindrance (phenyl vs. dimethylphenyl); altered nitro/fluoro positioning 366.06
(2E)-3-[(2H-1,3-Benzodioxol-5-yl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () 4-(3,4-Dichlorophenyl) 1,3-Benzodioxol-5-yl Chlorine atoms enhance lipophilicity; benzodioxole introduces rigidity 428.3
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile () N/A (thiophene instead of thiazole) 4-(Dimethylamino)phenyl Thiophene core; dimethylamino group increases electron density 366.4
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile () N/A (benzodiazolyl instead of thiazole) 3-(Trifluoromethyl)phenyl Trifluoromethyl enhances metabolic stability; benzodiazolyl enables metal coordination 328.3

Key Findings:

Thiazole Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity compared to phenyl () or dichlorophenyl (). This may improve membrane permeability but reduce solubility .
  • Replacement of thiazole with thiophene () or benzodiazolyl () alters electronic properties and binding modes to protein targets .

Anilino Substituent Effects: Nitro and fluorine in the target compound’s anilino group create a strong electron-deficient region, favoring interactions with basic residues (e.g., lysine) in enzymatic pockets. Chlorine () and trifluoromethyl () substituents improve metabolic stability but may introduce steric clashes .

Bioactivity Correlations: Compounds with electron-withdrawing groups (e.g., NO₂, F, Cl) cluster in bioactivity profiles associated with kinase inhibition, while electron-donating groups (e.g., dimethylamino) correlate with antimicrobial activity . The target compound’s dual substitution (3,4-dimethylphenyl and 4-fluoro-3-nitrophenyl) may synergize to enhance both potency and selectivity, as seen in similar hybrids .

Synthetic Strategies :

  • The target compound’s synthesis likely involves:

  • Thiazole formation via Hantzsch thiazole synthesis (3,4-dimethylphenyl isothiocyanate + α-bromoacetophenone derivatives).
  • Knoevenagel condensation to introduce the acrylonitrile backbone . Analogs with chlorine or trifluoromethyl groups require halogenation or Ullmann coupling steps .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?

The compound is synthesized via a multi-step pathway involving:

  • Step 1 : Formation of the thiazole core through condensation of 3,4-dimethylphenyl-substituted thioamide with α-halo ketones under basic conditions (e.g., ethanol/NaOH at room temperature) .
  • Step 2 : Introduction of the (4-fluoro-3-nitrophenyl)amino group via a nucleophilic substitution or coupling reaction, often using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, NaOH, RT65–75≥90%
2DMF, Pd(PPh₃)₄, 80°C50–60≥85%

Q. Which spectroscopic techniques are essential for structural characterization, and what spectral markers distinguish this compound?

  • 1H/13C NMR : Key signals include:
  • Thiazole C-H proton at δ ~8.2 ppm (singlet).
  • Aromatic protons from 3,4-dimethylphenyl (δ 6.8–7.3 ppm) and 4-fluoro-3-nitrophenyl (δ 7.5–8.1 ppm).
  • Prop-2-enenitrile E-configuration confirmed by coupling constant J = 12–16 Hz for trans olefinic protons .
    • FT-IR : Nitrile stretch at ~2220 cm⁻¹; nitro group absorption at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
    • Elemental Analysis : Expected %C, %H, %N within ±0.3% of theoretical values (e.g., C: 62.5%, H: 4.2%, N: 14.1%) .

Q. How is X-ray crystallography applied to confirm the stereochemistry and molecular packing of this compound?

  • Data Collection : Single crystals grown via slow evaporation (ethanol/chloroform) are analyzed using SHELXL .
  • Key Metrics :
  • E-configuration of the prop-2-enenitrile moiety confirmed by C=C bond length (~1.34 Å) and torsion angles.
  • Intermolecular interactions (e.g., π-π stacking between thiazole and nitrophenyl groups) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular geometry (DFT) and experimental crystallographic data?

  • Approach :

Optimize DFT parameters (e.g., B3LYP/6-311+G(d,p)) to account for crystal packing effects.

Validate against experimental bond lengths/angles (e.g., C-NO₂ torsion angle deviations < 2°).

Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···F contacts) missing in gas-phase DFT .

  • Example : A 0.05 Å deviation in the nitrophenyl group’s planarity was attributed to crystal field effects .

Q. What strategies optimize synthetic yield when steric hindrance from the 3,4-dimethylphenyl group impedes reaction efficiency?

  • DOE-Based Optimization : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–20 mol% Pd) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yield by 15% . Results :
ConditionYield (%)
DMF, 80°C, 10 mol% Pd68
THF, 100°C, 15 mol% Pd55
Microwave, DMF, 80°C75

Q. How are dynamic processes (e.g., tautomerism or rotational isomerism) investigated in this compound?

  • VT-NMR (Variable Temperature) : Detect thiazole tautomerism (e.g., thione-thiol equilibrium) by monitoring proton shifts at 25–100°C.
  • DFT-MD Simulations : Identify low-energy conformers and compare with NOESY cross-peaks to validate rotational barriers (~10 kcal/mol for nitro group rotation) .

Q. What challenges arise in refining the crystal structure using SHELXL, particularly with disordered nitro or fluorine groups?

  • Disorder Handling : Split occupancy models for nitro groups (e.g., two orientations with 60:40 occupancy) .
  • Thermal Parameters : Anisotropic refinement of fluorine atoms (Uij ≤ 0.05 Ų) to account for high thermal motion.
  • Validation Tools : Use R1/wR2 residuals (< 5%) and CheckCIF/PLATON alerts to ensure refinement accuracy .

Data Contradiction Analysis

  • Issue : Discrepancy between NMR-integrated proton counts and X-ray-derived hydrogen positions.
    • Resolution : Verify solvent inclusion in crystallography (e.g., ethanol molecules in the lattice) and re-examine NMR integration baselines .
  • Issue : Elemental analysis shows higher %N than theoretical.
    • Resolution : Check for unreacted starting materials (e.g., nitro precursors) via LC-MS and repeat purification .

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